2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide
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Overview
Description
2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide typically involves a multi-step process:
Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by the cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
N-Methylation: The benzo[d]thiazole derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Acetamide Formation: The final step involves the reaction of the N-methylated benzo[d]thiazole with 3,4-dimethoxyphenethylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenethyl moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group on the benzo[d]thiazole ring can be substituted with various nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide has shown potential as an antimicrobial agent. It inhibits the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, such as DNA and proteins involved in cell cycle regulation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic structure.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dimethoxyphenethyl)acetamide
- 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide exhibits unique biological activities due to the presence of the 3,4-dimethoxyphenethyl group. This moiety enhances its ability to interact with biological targets, making it more effective in its antimicrobial and anticancer activities.
Biological Activity
The compound 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide is a synthetic derivative that integrates multiple functional groups, suggesting potential biological activities. Its structure includes a chlorobenzo[d]thiazole moiety, which has been associated with various pharmacological effects. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClN3O3S, with a molecular weight of approximately 361.85 g/mol. The presence of chlorine and thiazole groups enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, related thiazole derivatives have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Activity Level |
---|---|---|
Thiazole Derivative A | E. coli | Effective |
Thiazole Derivative B | S. aureus | Moderate |
In a study evaluating the antimicrobial efficacy of thiazole derivatives, several compounds showed superior activity compared to standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound can be inferred from studies involving similar thiazole-containing structures. For example, a series of thiazole derivatives were tested against various human cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), HeLa (cervical cancer), and LOVO (colorectal cancer). Some derivatives exhibited cytotoxic effects that were more potent than the established drug etoposide.
Cell Line | Compound Tested | IC50 (µM) | Reference |
---|---|---|---|
A549 | Thiazole Derivative X | 5.0 | |
HepG2 | Thiazole Derivative Y | 10.0 | |
HeLa | Thiazole Derivative Z | 7.5 |
These findings suggest that the compound may induce apoptosis through mechanisms such as DNA double-strand breaks and cell cycle arrest at the G2/M phase .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Thiazole derivatives have been shown to scavenge free radicals effectively. In vitro assays demonstrated that certain derivatives possess significant antioxidant activity comparable to standard antioxidants.
The ability to inhibit lipid peroxidation further supports the potential health benefits of these compounds.
Case Studies
- Anticancer Study : A study published in PubMed evaluated a series of thiazole derivatives against multiple cancer cell lines, revealing that some compounds induced apoptosis through the p73/ATM pathway and regulated cyclinB1/cdc2(p34) to arrest the cell cycle in G2/M phase .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiazole derivatives against fungal strains like Candida albicans, demonstrating that certain compounds exhibited significant antifungal activity compared to standard treatments .
Properties
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S/c1-24(20-23-19-14(21)5-4-6-17(19)28-20)12-18(25)22-10-9-13-7-8-15(26-2)16(11-13)27-3/h4-8,11H,9-10,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEJUOCZZARAHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC(=C(C=C1)OC)OC)C2=NC3=C(S2)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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